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molecular formula C6H5Cl2N B046043 2-Chloro-5-(chloromethyl)pyridine CAS No. 70258-18-3

2-Chloro-5-(chloromethyl)pyridine

Cat. No. B046043
M. Wt: 162.01 g/mol
InChI Key: SKCNYHLTRZIINA-UHFFFAOYSA-N
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Patent
US05225423

Procedure details

6-Chloronicotinic acid (23.36 g, 0.18 mol), phosphorus pentachloride (41.65 g, 0.20 mol) and phosphorus oxychloride (20.50 ml, 0.22 mol) were stirred vigorously together at ambient temperature (20° C.). The resulting mixture was heated with stirring to 120° C. and kept at that temperature for a further 3 hours. The mixture was then allowed to cool to ambient temperature (20° C.) and excess phosphorus oxychloride was evaporated off under reduced pressure to yield 6-chloronicotinyl chloride as a brown oil 31.68 g, 100%), which was used directly in the following step.
Quantity
23.36 g
Type
reactant
Reaction Step One
Quantity
41.65 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:12].P(Cl)(Cl)(Cl)=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][Cl:12])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
23.36 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
41.65 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
20.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring to 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.68 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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